molecular formula C11H9F3N2 B1601988 1-Methyl-2-phenyl-4-(trifluoromethyl)-1H-imidazole CAS No. 63875-06-9

1-Methyl-2-phenyl-4-(trifluoromethyl)-1H-imidazole

Cat. No.: B1601988
CAS No.: 63875-06-9
M. Wt: 226.2 g/mol
InChI Key: IJPVLOJGROPKHZ-UHFFFAOYSA-N
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Description

1-Methyl-2-phenyl-4-(trifluoromethyl)-1H-imidazole is a heterocyclic compound characterized by the presence of an imidazole ring substituted with a methyl group at position 1, a phenyl group at position 2, and a trifluoromethyl group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-phenyl-4-(trifluoromethyl)-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-methylimidazole with a phenyl-substituted trifluoromethylating agent. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-phenyl-4-(trifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride; reactions are often conducted in ether solvents.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts like palladium or copper complexes.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-2-phenyl-4-(trifluoromethyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and copolymers, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1-Methyl-2-phenyl-4-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

    1-Methyl-2-phenyl-1H-imidazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2-Phenyl-4-(trifluoromethyl)-1H-imidazole: Similar structure but without the methyl group at position 1.

    1-Methyl-4-(trifluoromethyl)-1H-imidazole: Similar structure but without the phenyl group at position 2.

Uniqueness: 1-Methyl-2-phenyl-4-(trifluoromethyl)-1H-imidazole is unique due to the combined presence of the methyl, phenyl, and trifluoromethyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

1-methyl-2-phenyl-4-(trifluoromethyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2/c1-16-7-9(11(12,13)14)15-10(16)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPVLOJGROPKHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C2=CC=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00579100
Record name 1-Methyl-2-phenyl-4-(trifluoromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63875-06-9
Record name 1-Methyl-2-phenyl-4-(trifluoromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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